molecular formula C16H14N2O B11864853 3-(4-Methylbenzyl)quinazolin-4(3H)-one

3-(4-Methylbenzyl)quinazolin-4(3H)-one

Cat. No.: B11864853
M. Wt: 250.29 g/mol
InChI Key: ZYYIHKICYGZIMH-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound features a quinazolinone core structure with a 4-methylbenzyl substituent at the 3-position, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-methylbenzylamine with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction mixture is heated to promote cyclization, yielding the desired quinazolinone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)quinazolin-4(3H)-one depends on its specific biological activity. For example, as an anticancer agent, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis. The compound may target specific enzymes or receptors involved in these pathways, such as topoisomerases or kinases .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

    4(3H)-Quinazolinone: A core structure found in many biologically active compounds.

    4-Methylquinazoline: A derivative with a methyl group at the 4-position.

Uniqueness

3-(4-Methylbenzyl)quinazolin-4(3H)-one is unique due to the presence of the 4-methylbenzyl substituent, which can enhance its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and reduced toxicity compared to other quinazolinone derivatives .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-11-17-15-5-3-2-4-14(15)16(18)19/h2-9,11H,10H2,1H3

InChI Key

ZYYIHKICYGZIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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